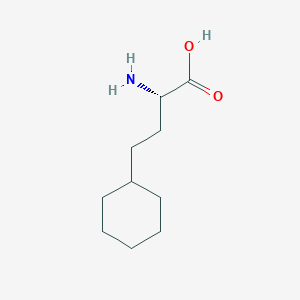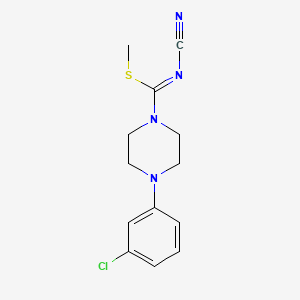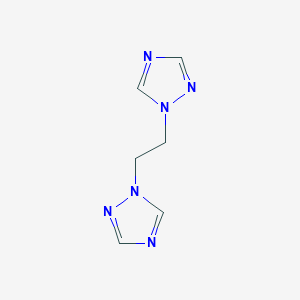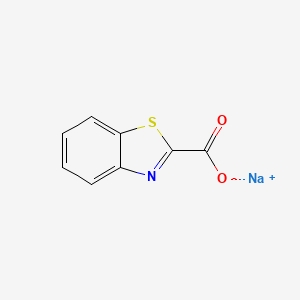
(S)-2-amino-4-cyclohexylbutanoic acid
Overview
Description
The compound “(S)-2-amino-4-cyclohexylbutanoic acid” is an amino acid with a cyclohexyl group, which is a six-membered cyclic structure, attached to the carbon atom at the 4th position .
Synthesis Analysis
The synthesis of a compound like this would likely involve the reaction of a cyclohexyl group with an appropriate precursor of the amino acid . The exact method would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure would be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be similar to those of other amino acids. It might participate in acid-base reactions, given the presence of both amino and carboxylic acid functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the cyclohexyl group could affect its hydrophobicity, while the amino and carboxylic acid groups would confer acid-base properties .Scientific Research Applications
Biocatalytic Synthesis
(S)-2-amino-4-cyclohexylbutanoic acid can be synthesized using a biocatalytic approach. A study by Hernández et al. (2017) in "ACS Catalysis" demonstrated the stereoselective synthesis of related amino acids through a one-pot cyclic cascade process. This process involved coupling an aldol reaction with stereoselective transamination using enzymes like class II pyruvate aldolase and transaminases (Hernández et al., 2017).
Synthesis of Related Compounds
Research has explored the synthesis of compounds related to this compound. For instance, the study by Grigoryan et al. (2011) focused on synthesizing ethyl ester of 3-benzyl-3-methyl-2-cyano-4-cyclohexylbutanoic acid, highlighting the potential for creating various derivatives (Grigoryan et al., 2011).
Isolation from Natural Sources
Drehmel and Chilton (2002) isolated nonprotein amino acids, including one structurally similar to this compound, from the mushroom Amanita cokeri. This demonstrates the occurrence of such compounds in nature and their potential applications in fungal toxicity and interaction studies (Drehmel & Chilton, 2002).
Enzymatic Studies
The enzyme gamma-aminobutyric acid (GABA) transport processes have been studied using amino cyclohexane carboxylic acids, as detailed by Early, Michaelis, and Mertes (1981). These studies provide insights into the interaction of such compounds with biological systems, particularly in the context of neurotransmitter regulation (Early, Michaelis, & Mertes, 1981).
Enantioselective Synthesis
Morimoto et al. (2002) conducted a study on the total synthesis and stereochemistry determination of a compound similar to this compound. This work in "Chemical communications" underlines the importance of stereochemistry in the synthesis of biologically active compounds (Morimoto et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-4-cyclohexylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHKOHWUQAULOV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B3086791.png)
![4-(furan-2-yl)-2H,3H,3aH,4H,5H,9bH-furo[3,2-c]quinoline](/img/structure/B3086801.png)
![3-[4-(5-Pentyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B3086809.png)







![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3086864.png)


